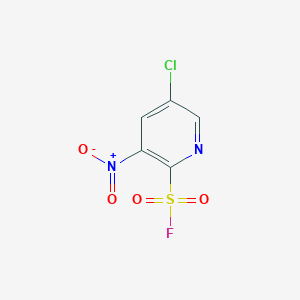

5-Chloro-3-nitropyridine-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-3-nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClFN2O4S. It is a type of fluorinated pyridine .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H2ClFN2O4S/c6-3-1-4 (9 (10)11)5 (8-2-3)14 (7,12)13/h1-2H .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 240.59. It should be stored at a temperature below -10 degrees Celsius .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

- Research Context : Interaction of isozymes I, II, and IV with benzolamide-like derivatives.

- Findings : Compounds were designed to possess good leaving groups for aromatic nucleophilic substitution reactions with fluoride, aiming at introducing positron-emitting isotopes like 18F for PET applications. Optimizing synthetic procedures could lead to effective CA inhibitors for PET, assessing the role of membrane-bound CA isozymes or new diagnostic tools (Supuran, Ilies, & Scozzafava, 1998).

Fluorescence Turn-On Sensing of Fluoride

- Research Context : Sensing fluoride in drinking water and 18F-PET.

- Findings : Certain Lewis acidic organostiboranes bind fluoride anions effectively, confirmed through spectrophotometric titrations. This property allows for sub-ppm fluoridation level assays in tap water or bottled infant drinking waters (Hirai & Gabbaï, 2014).

Catalytic Synthesis of Sulfonamides

- Research Context : Nickel(II)-catalyzed addition of aryl and heteroaryl boroxines.

- Findings : This study shows the production of sulfinamide products through redox-neutral reactions. The initially formed sulfinamides can undergo further transformation to sulfonimidoyl fluorides upon treatment with fluoride, showing the versatility of the reactions (Lo & Willis, 2021).

Nucleophilic Aromatic Substitution

- Research Context : Synthesis of 2,5-disubstituted pyridines.

- Findings : Investigations into reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt showed successful substitution reactions with various nucleophiles. This pathway yielded products like 2-chloro-5-nitropyridine and others, highlighting the chemical versatility of the compound (Bakke & Sletvold, 2003).

Electrochemical Synthesis of Sulfonyl Fluorides

- Research Context : Environmentally benign electrochemical approach.

- Findings : A novel method to prepare sulfonyl fluorides using thiols or disulfides in combination with KF. This process is notable for its mild conditions and broad substrate scope, demonstrating the potential for sustainable and versatile chemical synthesis (Laudadio et al., 2019).

Safety and Hazards

Orientations Futures

The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines, such as 5-Chloro-3-nitropyridine-2-sulfonyl fluoride, present a special interest as potential imaging agents for various biological applications .

Propriétés

IUPAC Name |

5-chloro-3-nitropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJRHQKMWFYURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)

![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/no-structure.png)

![[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2728021.png)

![7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2728022.png)

![3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2728024.png)

![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2728025.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide](/img/structure/B2728026.png)